molecular formula C18H15N5O3 B2809212 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034419-73-1

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2809212
CAS RN: 2034419-73-1
M. Wt: 349.35
InChI Key: SWVSTMAYWHRCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

A notable application of derivatives closely related to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is in the development of new antimicrobial and antitubercular agents. The synthesis and evaluation of these compounds have demonstrated promising antitubercular activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules for further drug development. For instance, compounds have been identified with significant minimum inhibitory concentrations (MICs) against M. tuberculosis, indicating strong antitubercular potential without exhibiting toxicity against normal cell lines, which suggests a good therapeutic index for further development into antitubercular drugs (Nayak et al., 2016).

Antioxidant Activity

Another area of research interest is the antioxidant properties of compounds structurally similar to this compound. Studies have synthesized and evaluated the antioxidant activity of new functionalized 1,3,4-oxadiazoles, indicating the potential of these compounds in protecting against DNA damage induced by oxidative stress, which is a crucial aspect in the prevention of various diseases including cancer (Bondock et al., 2016).

Anticancer Evaluation

Research into the anticancer properties of derivatives has also been conducted, with some compounds showing moderate to excellent anticancer activity against various cancer cell lines. This suggests the potential utility of these compounds in cancer therapy, especially considering that some derivatives exhibited higher anticancer activities than reference drugs in preliminary screenings, pointing towards their potential as novel anticancer agents (Ravinaik et al., 2021).

In Silico Drug-likeness and Antimicrobial Activity

Furthermore, in silico approaches have been used to predict the drug-likeness of synthesized compounds, along with in vitro evaluations of their antimicrobial activity. This holistic approach aids in identifying compounds with favorable drug-like properties early in the drug development process, streamlining the path towards finding effective antimicrobial agents. Some compounds have shown good to moderate activity against bacterial strains, highlighting their potential as antimicrobial agents (Pandya et al., 2019).

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-12-10-15(21-25-12)17-20-16(26-22-17)11-19-18(24)13-4-6-14(7-5-13)23-8-2-3-9-23/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVSTMAYWHRCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.